

4-(BenzylOxy)-2-methyl-1-nitrobenzene: A Versatile Building Block in Synthetic Chemistry

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Compound of Interest

Compound Name: 4-(BenzylOxy)-2-methyl-1-nitrobenzene

Cat. No.: B1266877

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[City, State] – **4-(BenzylOxy)-2-methyl-1-nitrobenzene** has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features, comprising a protected phenol, a nitro group, and a methyl-substituted aromatic ring, offer a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application as a pivotal building block in the creation of bioactive compounds.

Core Properties and Synthesis

4-(BenzylOxy)-2-methyl-1-nitrobenzene, also known as 5-(benzylOxy)-2-nitrotoluene, is a stable solid at room temperature. Its molecular formula is $C_{14}H_{13}NO_3$ with a molecular weight of 243.26 g/mol .

Table 1: Physicochemical Properties of **4-(BenzylOxy)-2-methyl-1-nitrobenzene**

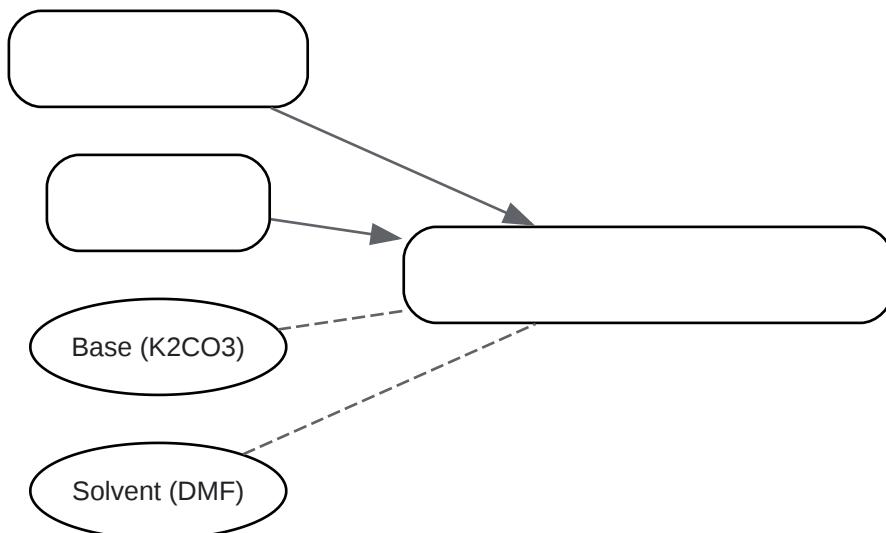
Property	Value
CAS Number	22424-58-4
Molecular Formula	C ₁₄ H ₁₃ NO ₃
Molecular Weight	243.26 g/mol
Appearance	Solid

The primary synthetic route to **4-(benzyloxy)-2-methyl-1-nitrobenzene** is through a Williamson ether synthesis. This reaction involves the deprotonation of 2-methyl-4-nitrophenol with a suitable base, followed by nucleophilic substitution with benzyl bromide.

Experimental Protocol: Synthesis of **4-(Benzyloxy)-2-methyl-1-nitrobenzene**

A solution of 2-methyl-4-nitrophenol in a polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base like potassium carbonate (K₂CO₃) at room temperature. The resulting phenoxide is then reacted with benzyl bromide. The reaction mixture is typically heated to ensure complete conversion. After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography.

Diagram 1: Synthesis of **4-(Benzyloxy)-2-methyl-1-nitrobenzene**



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Caption: Williamson ether synthesis of the target molecule.

Key Chemical Transformations

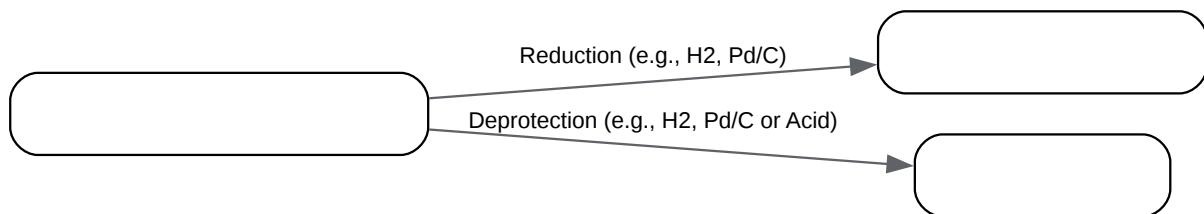
The functional groups of **4-(benzyloxy)-2-methyl-1-nitrobenzene** allow for a range of subsequent modifications, making it a valuable intermediate.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, most commonly through catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source. This transformation yields 4-(benzyloxy)-2-methylaniline, a key precursor for many pharmaceuticals.
- Cleavage of the Benzyl Ether: The benzyloxy group serves as a protecting group for the phenol. It can be removed under various conditions, such as catalytic transfer hydrogenation or by using strong acids, to deprotect the hydroxyl group.

Experimental Protocol: Catalytic Hydrogenation to 4-(Benzyl)-2-methylaniline

4-(Benzyl)-2-methyl-1-nitrobenzene is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with stirring at room temperature until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired aniline.

Diagram 2: Key Reactions of **4-(Benzyl)-2-methyl-1-nitrobenzene**

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Caption: Major transformations of the core building block.

Application in the Synthesis of Bioactive Molecules

A significant application of **4-(benzyloxy)-2-methyl-1-nitrobenzene** is in the synthesis of kinase inhibitors, a class of drugs that are crucial in cancer therapy. The aniline derivative obtained after nitro group reduction can undergo further reactions, such as amide bond formation, to construct the final complex drug molecule.

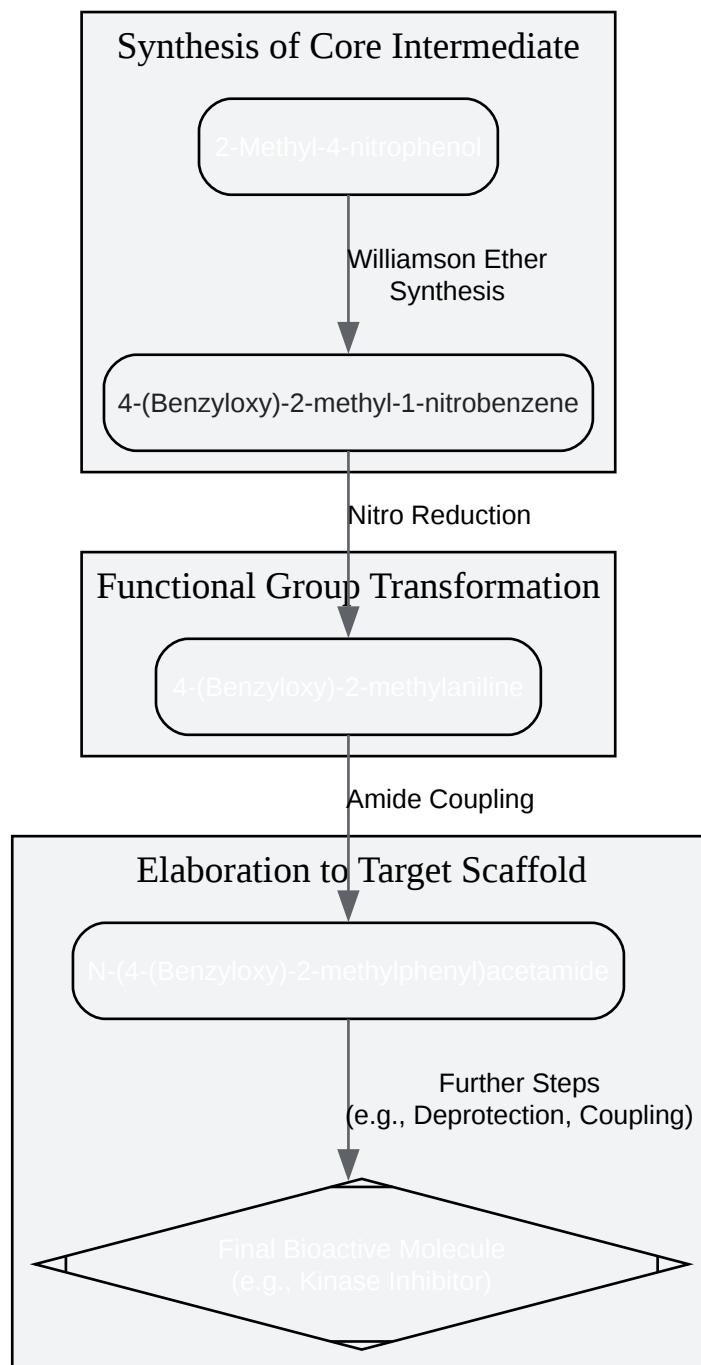
Table 2: Example of a Multi-Step Synthesis Involving **4-(BenzylOxy)-2-methyl-1-nitrobenzene**

Step	Reaction	Product
1	Williamson Ether Synthesis	4-(BenzylOxy)-2-methyl-1-nitrobenzene
2	Catalytic Hydrogenation	4-(BenzylOxy)-2-methylaniline
3	Amide Coupling	N-(4-(BenzylOxy)-2-methylphenyl)acetamide
4	Deprotection	N-(4-hydroxy-2-methylphenyl)acetamide (4-Amino-3-methylphenol derivative)

Experimental Protocol: Synthesis of N-(4-(benzyloxy)-2-methylphenyl)acetamide

To a solution of 4-(benzyloxy)-2-methylaniline in a suitable solvent like dichloromethane, a base such as triethylamine is added. The mixture is cooled in an ice bath, and acetic anhydride is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The product is isolated through an extractive workup and can be purified by crystallization.

Diagram 3: Workflow for the Synthesis of a Pharmaceutical Intermediate



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